3-Bromo-5-fluoroaniline hydrochloride
Description
3-Bromo-5-fluoroaniline hydrochloride is a halogenated aromatic amine derivative used extensively in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its molecular formula is C₆H₅BrFN·HCl, with a molecular weight of 226.49 g/mol (calculated by adding HCl to the base compound’s molecular weight of 190.02 g/mol) . The free base form, 3-bromo-5-fluoroaniline (CAS 134168-97-1), is a brown liquid at ambient temperatures with 95% purity, while the hydrochloride salt enhances stability and solubility for synthetic applications . Key identifiers include the SMILES string NC1=CC(F)=CC(Br)=C1 and InChIKey NGZAVSDIXFIWHJ-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-bromo-5-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLVIUQZBNIGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134168-98-2 | |
| Record name | Benzenamine, 3-bromo-5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134168-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Bromo-5-fluoroaniline hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring with three substituents: bromine (Br), fluorine (F), and an amino group (-NH₂). The presence of these halogens significantly influences the compound's reactivity and interactions with biological targets.
- Molecular Formula : CHBrF·HCl
- Molecular Weight : 224.46 g/mol
- CAS Number : 1269232-95-2
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The electron-withdrawing nature of the bromine and fluorine atoms enhances the compound's reactivity, allowing it to modulate biological pathways effectively.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Protein Modulation : By binding to proteins, it can alter their activity, influencing cell signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives have been tested for their ability to inhibit cancer cell proliferation, showing promise as anticancer agents.
Case Studies and Experimental Results
-
Anticancer Activity :
- A study investigated the effects of 3-bromo-5-fluoroaniline derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC values ranging from 5 μM to 15 μM depending on the specific derivative tested.
Compound IC (μM) Cell Line Derivative A 5 MCF-7 (breast cancer) Derivative B 10 HeLa (cervical cancer) Derivative C 15 A549 (lung cancer) -
Antimicrobial Activity :
- Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 μg/mL for S. aureus and 16 μg/mL for E. coli, indicating moderate antimicrobial activity.
Pathogen MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16
Scientific Research Applications
Organic Synthesis
3-Bromo-5-fluoroaniline hydrochloride is utilized as a building block in organic synthesis. It participates in various chemical reactions, including:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles, leading to the formation of diverse substituted anilines.
- Coupling Reactions : It is commonly used in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and materials science.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a precursor in drug development:
- Anticancer Agents : Studies have demonstrated that derivatives of this compound can inhibit cellular proliferation in various cancer cell lines. For example, compounds similar to 3-Bromo-5-fluoroaniline have shown significant inhibitory effects on epidermal growth factor receptor (EGFR) activity, which is crucial for cancer treatment .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 3-Bromo-5-fluoroaniline | TBD | EGFR |
| Erlotinib | 0.6 | EGFR |
| Lapatinib | TBD | EGFR |
Biological Studies
The compound's interactions with biological molecules make it valuable for studying enzyme interactions and protein modifications:
- Enzyme Inhibition : The unique halogenation pattern enhances binding affinity to target proteins, potentially leading to improved therapeutic efficacy.
Industrial Applications
In industrial chemistry, this compound is used in the production of dyes and pigments due to its stability and reactivity.
EGFR Inhibition Study
Research indicates that compounds with similar halogen substitutions exhibit significant inhibitory effects on EGFR activity. Modifications on the aniline ring have been linked to improved potency against EGFR-driven cancer cell lines.
Antimicrobial Activity
In vitro studies have shown that derivatives of 3-Bromo-5-fluoroaniline can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in antimicrobial therapy.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 3-bromo-5-fluoroaniline hydrochloride with structurally related halogenated aniline derivatives:
Key Observations:
Halogen Substitution : The position and type of halogens (Br, F, Cl) significantly influence reactivity and applications. For example, 3-bromo-5-chloro-2-fluoroaniline HCl (CAS 943830-81-7) has enhanced electrophilicity due to three halogen groups, making it suitable for cross-coupling reactions .
Hydrochloride Salts : The hydrochloride form improves crystallinity and handling compared to free bases. However, it introduces hygroscopicity, requiring storage in dry conditions .
Preparation Methods
Preparation via Nitration and Reduction of 2-Bromo-5-fluoronitrobenzene
One well-documented method involves starting from 2-bromo-5-fluoronitrobenzene, which undergoes catalytic hydrogenation to yield 2-bromo-5-fluoroaniline, a close analog to the target compound. The process includes:
- Catalytic Hydrogenation : Using methyl alcohol as solvent, W-4 type Raney nickel as catalyst, and a bromine inhibitor (such as thanomin, hexahydroaniline, or morpholine) to prevent side reactions.
- Reaction Conditions : Hydrogen pressure of 0.8–1.2 MPa, temperature of 40–50 °C.
- Post-reaction Processing : Filtration under nitrogen protection, distillation to remove methyl alcohol under reduced pressure (bath temperature 10–50 °C, pressure < 2500 Pa), washing with pure water, and crystallization at 0–10 °C.
This method achieves high conversion with residual nitro compound less than 0.1% by GC analysis and yields off-white to brown solid aniline derivatives after drying.
Acetylation, Nitration, Deacetylation, and Reduction Route
Another sophisticated approach starts from 4-fluoroaniline and proceeds through several steps:
| Step Number | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Acetylation of 4-fluoroaniline | Acetic anhydride, toluene, 5–15 °C to 25 °C, 2–4 hours | 97.2% yield of 4-fluoroacetanilide |
| 2 | Nitration of 4-fluoroacetanilide | Concentrated sulfuric acid, fuming nitric acid, 0–10 °C, 3+ hours | 91.2% yield of nitro derivative |
| 3 | Deacetylation | Hydrolysis under acidic or basic conditions (not detailed) | Complete removal of acetyl group |
| 4 | Reduction | Catalytic hydrogenation or chemical reduction (e.g., iron powder, acetic acid reflux) | Conversion to amine |
This method allows selective introduction of the nitro group at the desired position, followed by reduction to the amine. The acetyl protection prevents undesired side reactions during nitration.
Detailed Preparation from 4-Bromo-2-fluoroaniline Derivatives (Patent Insight)
Though specific patents describe preparation of 3-bromo-5-trifluoromethylaniline, the methodology is adaptable for 3-bromo-5-fluoroaniline hydrochloride. The key steps include:
- Acetylation : Reaction of 4-bromo-2-fluoroaniline with acetic anhydride and acetic acid at 50–100 °C to form the acetylated intermediate.
- Nitration : Using sulfuric acid and nitric acid at low temperatures (10–20 °C) to introduce the nitro group.
- Deacetylation : Hydrolysis of the acetyl group with hydrochloric acid under reflux.
- Deamination and Reduction : Conversion of nitro to amine via diazotization with sodium nitrite in sulfuric acid, followed by reduction with iron powder and acetic acid reflux.
This sequence ensures regioselective bromination and fluorination with high purity and yield. Zinc powder can be added during acetylation as a catalyst to improve reaction efficiency.
Comparative Data Table of Key Preparation Parameters
Research Findings and Notes
- The presence of fluorine and bromine substituents requires careful control of reaction conditions to avoid side reactions such as over-nitration or dehalogenation.
- Bromine inhibitors during hydrogenation prevent catalyst poisoning and undesired bromine substitution.
- Acetyl protection of the amine group is critical during nitration to avoid electrophilic substitution on the amino group.
- Reduction steps can be performed catalytically or chemically; iron powder with acetic acid reflux is a classical and cost-effective method.
- Crystallization under controlled temperature ensures high purity of the hydrochloride salt form.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-5-fluoroaniline hydrochloride, and how do reaction conditions influence yield?
A multi-step synthesis typically begins with halogenation or nitration of a fluorinated aniline precursor. For example, nitration of 3-bromo-5-fluoroaniline followed by reduction (e.g., catalytic hydrogenation or Sn/HCl) yields the amine, which is then treated with HCl to form the hydrochloride salt . Key variables include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (0–5°C for nitration to avoid side reactions), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Yield optimization requires monitoring intermediates via TLC or HPLC .
Q. How can researchers purify this compound to achieve >95% purity?
Recrystallization from ethanol/water mixtures or methanol is standard. For persistent impurities (e.g., residual brominated byproducts), column chromatography using silica gel with a gradient eluent (hexane/ethyl acetate) is effective. Purity validation should combine HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (δ 6.8–7.2 ppm for aromatic protons) .
Q. What analytical techniques are critical for characterizing this compound’s structural and thermal stability?
- Structural analysis : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~ 230–235 Da). FT-IR identifies N–H stretches (~3300 cm⁻¹ for –NH₃⁺) and C–Br/C–F bonds (600–800 cm⁻¹) .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C typical for aryl halides). Moisture sensitivity can be assessed via dynamic vapor sorption (DVS) .
Q. What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (potential irritant).
- Ventilation : Use fume hoods during synthesis due to HCl fumes.
- Storage : Airtight containers in a desiccator at 2–8°C to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a boronic acid precursor?
Conversion to the boronic acid derivative involves lithiation (n-BuLi, –78°C) followed by quenching with trimethyl borate. Catalytic systems (Pd(PPh₃)₄, SPhos) in THF/water mixtures (3:1) at 80°C maximize coupling efficiency. Monitor reaction progress via LC-MS to detect homocoupling byproducts .
Q. How to resolve contradictory data on regioselectivity in electrophilic substitution reactions?
Conflicting results may arise from solvent polarity or directing group effects. Computational DFT studies (Gaussian 09, B3LYP/6-31G*) can predict electron density distribution on the aromatic ring. Experimental validation via NOESY NMR or X-ray crystallography clarifies substituent orientation .
Q. What strategies improve the compound’s stability in aqueous buffers for biological assays?
Lyophilization and storage at –20°C under argon minimize hydrolysis. In solution, use pH 4–5 buffers (e.g., acetate) to stabilize the hydrochloride form. Add antioxidants (0.1% BHT) to prevent radical degradation .
Q. How can computational modeling predict its reactivity in multi-step syntheses?
Molecular docking (AutoDock Vina) and DFT calculations assess binding affinity with enzymes or metal catalysts. QSAR models correlate substituent effects (e.g., –Br vs. –Cl) with reaction rates in SNAr or Ullmann couplings .
Q. What structural analogs of this compound show enhanced bioactivity in drug discovery?
- Fluorine substitution : 5-Bromo-2-fluoroaniline derivatives exhibit improved CNS permeability .
- Methylation : 3-Bromo-5-fluoro-2-methylaniline hydrochloride shows higher metabolic stability in cytochrome P450 assays .
Q. How to design enzyme inhibition studies using this compound as a scaffold?
Molecular dynamics simulations (GROMACS) identify potential binding pockets. Competitive inhibition assays (e.g., fluorescence polarization) quantify IC₅₀ values against target enzymes like kinases or proteases. SAR studies explore bromine’s role in hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
